molecular formula C18H15ClN4O3 B11295546 N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

Cat. No.: B11295546
M. Wt: 370.8 g/mol
InChI Key: XPMYMVYUPKNTTG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and various functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Functional Group Introduction:

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The triazine ring is a common motif in many pharmaceutical agents, and modifications to this compound could lead to the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of materials with specific properties, such as polymers, coatings, and dyes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, leading to changes in biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propionamide
  • N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide

InChI

InChI=1S/C18H15ClN4O3/c1-26-16-8-7-13(9-14(16)19)21-17(24)11-23-18(25)22-15(10-20-23)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,21,24)

InChI Key

XPMYMVYUPKNTTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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